Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Description
Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Scientific Research Applications
HIV Entry Inhibition
Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone and its derivatives have been studied for their potential in HIV treatment. For instance, one derivative, 873140, demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, an important target in HIV-1 treatment (Watson et al., 2005).
Histamine H3-Receptor Antagonism
Ciproxifan, a derivative of this compound, acts as a histamine H3-receptor antagonist. It has been synthesized through a process that avoids chromatographic purification and yields good results (Stark, 2000).
Chiral Resolution in Capillary Electrophoresis
Derivatized β-cyclodextrins, related to this compound, have been used in capillary electrophoresis for the enantiomeric separation of racemic compounds, particularly non-steroidal anti-inflammatory drugs (Fanali & Aturki, 1995).
Electrospray Ionization Mass Spectrometry (ESI-MS) Studies
ESI-MS has been employed to study the intermediates in reactions involving electron-deficient cyclopropyl derivatives, such as this compound (Chen et al., 2008).
Synthesis of Spirocyclic Compounds
Spirocyclic compounds, including those based on the this compound structure, have been synthesized for potential applications in drug discovery. These compounds are of interest due to their unique structural properties (Gurry et al., 2015).
Innovative Scaffolds in Drug Discovery
6-Azaspiro[4.3]alkanes, synthesized from cyclopropyl derivatives, have been identified as new scaffolds for drug discovery, indicating the potential of cyclopropyl-based compounds in medicinal chemistry (Chalyk et al., 2017).
Properties
IUPAC Name |
cyclopropyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2)15-7-12(8-16-11)5-13(6-12)10(14)9-3-4-9/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOMYSBKRJKDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3CC3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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